3-(Iminomethyl)pyridine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Iminomethyl)pyridine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyridine ring fused with an iminomethyl group and two keto groups at positions 2 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iminomethyl)pyridine-2,4(1H,3H)-dione typically involves the condensation of 2,4-dioxo-1,2,3,4-tetrahydropyridine with an appropriate amine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Iminomethyl)pyridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 3-(Aminomethyl)pyridine-2,4(1H,3H)-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Iminomethyl)pyridine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Iminomethyl)pyridine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The imine group can interact with nucleophilic sites on proteins or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,4-dione: Lacks the iminomethyl group but shares the pyridine and keto functionalities.
3-(Aminomethyl)pyridine-2,4(1H,3H)-dione: The reduced form of 3-(Iminomethyl)pyridine-2,4(1H,3H)-dione.
Pyrido[2,3-d]pyrimidin-5-one: A fused heterocyclic compound with similar structural features.
Uniqueness
This compound is unique due to the presence of the iminomethyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for the development of new drugs and materials.
Properties
CAS No. |
652995-62-5 |
---|---|
Molecular Formula |
C6H6N2O2 |
Molecular Weight |
138.12 g/mol |
IUPAC Name |
3-methanimidoyl-1H-pyridine-2,4-dione |
InChI |
InChI=1S/C6H6N2O2/c7-3-4-5(9)1-2-8-6(4)10/h1-4,7H,(H,8,10) |
InChI Key |
LLYOFDBFHGJZMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(C1=O)C=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.